(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester
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Overview
Description
(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester is a synthetic compound that belongs to the class of pseudoproline derivatives. These compounds are known for their unique structural features, which include a trifluoromethyl group and a pseudoproline moiety. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester typically involves several steps, starting from commercially available starting materials. The synthetic route often includes the following steps:
Formation of the Pseudoproline Moiety: This step involves the cyclization of an amino acid derivative to form the pseudoproline ring.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Esterification: The final step involves the esterification of the pseudoproline derivative with benzyl alcohol under acidic or basic conditions.
Chemical Reactions Analysis
(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as increased stability and lipophilicity.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, thereby modulating their activity. The pseudoproline moiety also plays a role in stabilizing the compound’s conformation, which is crucial for its biological activity.
Comparison with Similar Compounds
(2S,4R)-4-Trifluoromethyl-pseudoproline-benzyl ester can be compared with other pseudoproline derivatives and trifluoromethylated compounds. Similar compounds include:
(2S,4R)-4-Methyl-pseudoproline-benzyl ester: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.
(2S,4R)-4-Trifluoromethyl-proline-benzyl ester: This compound has a proline moiety instead of a pseudoproline moiety, leading to differences in stability and reactivity.
The uniqueness of this compound lies in the combination of the trifluoromethyl group and the pseudoproline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl (2R,4S)-2-(trifluoromethyl)-1,3-oxazolidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)11-16-9(7-19-11)10(17)18-6-8-4-2-1-3-5-8/h1-5,9,11,16H,6-7H2/t9-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKOYOIHUHJSRY-GXSJLCMTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N[C@H](O1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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